molecular formula C10H10N4O4 B4310072 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE

4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE

Cat. No.: B4310072
M. Wt: 250.21 g/mol
InChI Key: UFLBWKURSLYOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps One common route starts with the reaction of 2-methoxyaniline with a suitable carboxylic acid derivative to form an amide intermediate This intermediate is then subjected to cyclization with a nitrile oxide to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various amines.

Scientific Research Applications

4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxamide: Similar structure but with a different oxadiazole ring.

    4-amino-N-(2-methoxyphenyl)-1,3,4-oxadiazole-3-carboxamide: Another structural isomer with different properties.

Uniqueness

4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-(2-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-17-7-5-3-2-4-6(7)12-10(15)8-9(11)13-18-14(8)16/h2-5H,1H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLBWKURSLYOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=[N+](ON=C2N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 2
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4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 3
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 4
Reactant of Route 4
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 5
Reactant of Route 5
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 6
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE

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